molecular formula C8H8O B2751170 3-(Trideuteriomethyl)benzaldehyde CAS No. 111870-53-2

3-(Trideuteriomethyl)benzaldehyde

Cat. No.: B2751170
CAS No.: 111870-53-2
M. Wt: 123.169
InChI Key: OVWYEQOVUDKZNU-FIBGUPNXSA-N
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Description

3-(Trideuteriomethyl)benzaldehyde is a deuterated analog of benzaldehyde, where three hydrogen atoms in the methyl group are replaced by deuterium atoms. This compound is often used in scientific research due to its unique isotopic properties, which can be beneficial in various analytical and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trideuteriomethyl)benzaldehyde can be achieved through a multi-step process. One common method involves the deuteration of toluene to produce trideuteriomethylbenzene, followed by formylation to introduce the aldehyde group. The reaction conditions typically involve the use of deuterium gas and a catalyst for the deuteration step, and a formylation reagent such as dichloromethyl methyl ether in the presence of a Lewis acid for the formylation step .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling deuterium gas and other reagents.

Chemical Reactions Analysis

Types of Reactions

3-(Trideuteriomethyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids, sulfonation with concentrated sulfuric acid, and halogenation with halogens in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 3-(Trideuteriomethyl)benzoic acid.

    Reduction: 3-(Trideuteriomethyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(Trideuteriomethyl)benzaldehyde is used in various scientific research applications, including:

    Chemistry: As a labeled compound in mechanistic studies to trace reaction pathways and intermediates.

    Biology: In metabolic studies to investigate the fate of deuterated compounds in biological systems.

    Medicine: As a reference standard in mass spectrometry for the quantification of related compounds.

    Industry: In the development of deuterated drugs and materials with enhanced stability and performance.

Mechanism of Action

The mechanism of action of 3-(Trideuteriomethyl)benzaldehyde is primarily related to its role as a labeled compound in research. The deuterium atoms provide a distinct isotopic signature that can be detected using various analytical techniques, allowing researchers to track the compound and its derivatives in complex systems. This isotopic labeling helps in elucidating reaction mechanisms, metabolic pathways, and the behavior of related compounds.

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde: The non-deuterated analog, commonly used in organic synthesis and as a flavoring agent.

    3-Methylbenzaldehyde: Similar structure but with hydrogen atoms instead of deuterium in the methyl group.

    3-(Trifluoromethyl)benzaldehyde: Contains a trifluoromethyl group instead of a trideuteriomethyl group, used in pharmaceuticals and agrochemicals.

Uniqueness

3-(Trideuteriomethyl)benzaldehyde is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The isotopic labeling allows for precise tracking and analysis in studies involving reaction mechanisms, metabolic pathways, and the behavior of related compounds. This makes it a valuable tool in both academic and industrial research settings.

Properties

IUPAC Name

3-(trideuteriomethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O/c1-7-3-2-4-8(5-7)6-9/h2-6H,1H3/i1D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVWYEQOVUDKZNU-FIBGUPNXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=CC(=CC=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111870-53-2
Record name 3-(2H3)methylbenzaldehyde
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